2,2-Dimethyl-chroman-4-one
Overview
Description
2,2-Dimethyl-chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound exhibits significant variations in biological activities .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
The molecular formula of 2,2-Dimethyl-chroman-4-one is C11H12O2 .Scientific Research Applications
Photodimerization Reaction for Coumarin Derivatives : Irradiation of coumarin-3-carboxylic acid leads to the formation of a dimer of chroman-2-one, demonstrating a unique photodimerization reaction involving chromanone derivatives (Kawata, Ichikawa, Kumagai, & Niizuma, 2002).
Synthetic Approaches and Bioactivities : Chroman-4-one scaffolds, including derivatives like 2,2-Dimethyl-chroman-4-one, are important in drug discovery and heterocyclic chemistry. They serve as intermediates in organic synthesis and drug design due to their structural diversity and significant biological relevance (Emami & Ghanbarimasir, 2015).
Conjugate Addition to Chromones : This study explores the efficient 1,4-addition of cuprate reagents to chromones, producing 2,3-disubstituted chroman-4-ones, highlighting the chemical versatility of chromanone derivatives (Saengchantara & Wallace, 1990).
Microwave-Assisted Synthesis : A novel microwave-assisted one-pot reaction was developed for synthesizing angular 2,2-dimethyl-2H-chromone containing compounds, an important step in synthesizing potent anti-HIV agents (Zhou, Shi, & Lee, 2010).
Asymmetric Total Synthesis : The stereoisomers of various 2,2-dimethyl-chroman derivatives were synthesized, involving key steps like Sharpless asymmetric dihydroxylation and Jacobsen's catalytic asymmetric epoxidation (Wang, She, Ren, Ma, & Pan, 2004).
Cytotoxic Xanthone-Chromanone Dimers : This study discovered xanthone-chromanone dimers, demonstrating cytotoxicities against cancer cell lines, thus highlighting the potential of chroman-4-one derivatives in anticancer research (Wu et al., 2015).
Synthesis of 2,2-Dimethylchroman-4-ones : The influence of different 5-alkyl-substituted resorcinols on the formation of 2,2-dimethylchroman-4-ones was examined, indicating their use in designing cannabinoid receptor ligands (Morales et al., 2013).
Safety And Hazards
2,2-Dimethyl-chroman-4-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
properties
IUPAC Name |
2,2-dimethyl-3H-chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTNTKTZIQAPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428666 | |
Record name | 2,2-Dimethyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-chroman-4-one | |
CAS RN |
3780-33-4 | |
Record name | 2,2-Dimethyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3780-33-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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